molecular formula C19H21FN2O3S B216287 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Cat. No. B216287
M. Wt: 376.4 g/mol
InChI Key: IKDKQFLQDSDLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a compound that has been extensively studied in scientific research due to its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been thoroughly investigated. In

Scientific Research Applications

3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been studied extensively in scientific research due to its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. It has also been investigated for its potential as a treatment for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves the inhibition of a protein called glycogen synthase kinase 3β (GSK-3β). GSK-3β is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have a variety of beneficial effects, including the promotion of cell survival and the reduction of inflammation.
Biochemical and Physiological Effects:
3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to promote cell survival by inhibiting apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and promoting the growth of new neurons.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide in lab experiments include its well-established synthesis method and its known mechanism of action. This compound has been extensively studied, and its effects have been well-documented. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in treating various diseases.

Future Directions

There are many future directions for research on 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide. One area of research could focus on the development of more efficient synthesis methods to increase yields and reduce costs. Another area of research could focus on the optimization of this compound as a therapeutic agent for various diseases. Additionally, further studies could be conducted to determine the potential side effects and toxicity of this compound. Overall, the potential applications of 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves the reaction of 3-fluoroaniline with 4-(4-methylpiperidin-1-ylsulfonyl)aniline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzoyl chloride to yield the final product. This synthesis method has been optimized through various studies, and yields of up to 80% have been reported.

properties

Product Name

3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

3-fluoro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C19H21FN2O3S/c1-14-9-11-22(12-10-14)26(24,25)18-7-5-17(6-8-18)21-19(23)15-3-2-4-16(20)13-15/h2-8,13-14H,9-12H2,1H3,(H,21,23)

InChI Key

IKDKQFLQDSDLOJ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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